2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
CAS No.: 1206991-18-5
Cat. No.: VC4226317
Molecular Formula: C25H22FN7O2
Molecular Weight: 471.496
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-18-5 |
|---|---|
| Molecular Formula | C25H22FN7O2 |
| Molecular Weight | 471.496 |
| IUPAC Name | 4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
| Standard InChI | InChI=1S/C25H22FN7O2/c26-19-8-4-5-9-21(19)29-10-12-30(13-11-29)23(34)17-33-25(35)31-14-15-32-22(24(31)28-33)16-20(27-32)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2 |
| Standard InChI Key | LARBZWWENJMRQF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-{2-[4-(2-fluorophenyl)piperazino]-2-oxoethyl}-9-phenylpyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3(2H)-one, reflects its polycyclic architecture. Its molecular formula is C25H22FN7O2, with a molar mass of 471.496 g/mol. Key features include:
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A pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3(2H)-one core, which integrates fused triazole and pyrazine rings.
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A 2-fluorophenyl-piperazine moiety linked via a 2-oxoethyl spacer.
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A phenyl group at position 9 of the pyrazolo-triazolo-pyrazine system.
The SMILES string C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 provides a linear representation of its connectivity.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, leveraging cyclization and functional group modifications. A representative approach includes:
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Core Formation: Condensation of hydrazine derivatives with carbonyl precursors to construct the pyrazolo-triazolo-pyrazine scaffold .
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Piperazine Coupling: Introduction of the 2-fluorophenyl-piperazine group via nucleophilic substitution or amide bond formation .
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Final Assembly: Coupling the core and piperazine moieties using a 2-oxoethyl linker, often through alkylation or acylation .
Comparative studies on analogous compounds, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, highlight the importance of N7-substitution for enhancing receptor affinity and selectivity .
| Compound Class | Target Receptor | Affinity (Ki) | Selectivity (A2A/A1) | Source |
|---|---|---|---|---|
| Pyrazolo-triazolo-pyrimidines | A2A Adenosine | 2.4–21 nM | 84–210-fold | |
| 2-Phenyl-ethyl piperazines | SERT | Low nM | N/A |
Research Applications and Preclinical Studies
Antiviral Research
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is explored for anti-influenza activity, disrupting viral RNA polymerase subunit interactions . Modifications at positions 5, 6, or 7 of the triazole ring enhance potency, suggesting that the phenyl group at position 9 in the target compound may confer similar advantages .
Structural and Computational Insights
Conformational Analysis
X-ray crystallography of related compounds reveals:
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Piperazine Rings adopt chair or puckered conformations, influencing receptor binding .
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Dihedral Angles between aromatic systems (e.g., 28.03°–77.46°) modulate steric interactions .
Molecular Docking
Docking studies on analogous triazolo-pyrazines suggest:
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